molecular formula C14H10BrN5OS B11674040 3-(5-bromo-2-thienyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(5-bromo-2-thienyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674040
M. Wt: 376.23 g/mol
InChI Key: SHOLEXRLDYXJSW-CAOOACKPSA-N
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Description

3-(5-bromo-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a thienyl group, and a pyridinylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a bromination reaction, where thiophene is treated with bromine to yield 5-bromo-2-thiophene.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with the brominated thiophene and pyridinylmethylidene group under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings.

    Reduction: Reduction reactions can target the pyridinylmethylidene moiety.

    Substitution: The bromine atom on the thienyl group makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the pyridinylmethylidene group.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for biological imaging and diagnostics.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the pyrazole and thienyl groups allows for interactions with various biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The unique combination of the thienyl, pyrazole, and pyridinylmethylidene groups in 3-(5-bromo-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide provides distinct chemical and biological properties that are not found in the individual similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10BrN5OS

Molecular Weight

376.23 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H10BrN5OS/c15-13-4-3-12(22-13)10-6-11(19-18-10)14(21)20-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)(H,20,21)/b17-8+

InChI Key

SHOLEXRLDYXJSW-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

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